molecular formula C18H22N8 B12245117 6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9-ethyl-9H-purine

6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9-ethyl-9H-purine

Cat. No.: B12245117
M. Wt: 350.4 g/mol
InChI Key: YXGYIDIOEKXENL-UHFFFAOYSA-N
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Description

6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9-ethyl-9H-purine is a complex heterocyclic compound that combines multiple ring structures, including a purine and a cyclopenta[d]pyrimidine moiety. This compound is of interest due to its potential biological and pharmacological activities, making it a subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9-ethyl-9H-purine typically involves multi-step reactions. One common approach is the cyclocondensation reaction, where starting materials such as malononitrile, hydrogen sulfide, and aldehydes are used. The reaction conditions often include the use of a base like triethylamine and solvents such as ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9-ethyl-9H-purine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9-ethyl-9H-purine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9-ethyl-9H-purine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9-ethyl-9H-purine is unique due to its specific combination of ring structures and functional groups, which confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C18H22N8

Molecular Weight

350.4 g/mol

IUPAC Name

6-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-9-ethylpurine

InChI

InChI=1S/C18H22N8/c1-2-24-12-23-15-17(24)21-11-22-18(15)26-8-6-25(7-9-26)16-13-4-3-5-14(13)19-10-20-16/h10-12H,2-9H2,1H3

InChI Key

YXGYIDIOEKXENL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=NC5=C4CCC5

Origin of Product

United States

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